molecular formula C29H39Cl2N3O7 B14024805 3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14024805
M. Wt: 612.5 g/mol
InChI Key: WZWJKBCMEZITJW-UHFFFAOYSA-N
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Description

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dihydropyridine core, followed by the introduction of the dichlorophenoxyethyl and dimorpholinylpropan-2-yl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in medicine.

    Unique Features: The presence of the dichlorophenoxyethyl and dimorpholinylpropan-2-yl groups distinguishes this compound from other dihydropyridine derivatives, potentially offering unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H39Cl2N3O7

Molecular Weight

612.5 g/mol

IUPAC Name

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H39Cl2N3O7/c1-19-26(28(35)40-15-14-39-22-4-5-24(30)25(31)16-22)20(2)32-21(3)27(19)29(36)41-23(17-33-6-10-37-11-7-33)18-34-8-12-38-13-9-34/h4-5,16,19,23,32H,6-15,17-18H2,1-3H3

InChI Key

WZWJKBCMEZITJW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(NC(=C1C(=O)OC(CN2CCOCC2)CN3CCOCC3)C)C)C(=O)OCCOC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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